5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Description
Pyrazine-2-carbonitrile Motif
The pyrazine-2-carbonitrile group (C₅H₃N₃) contributes to:
- Electron-withdrawing effects : The nitrile (-C≡N) stabilizes the aromatic system, enhancing π-stacking with hydrophobic kinase pockets.
- Hydrogen-bond acceptor capacity : The pyrazine nitrogen at position 1 interacts with water molecules in CHK1’s ATP-binding site.
| Property | Value | Source |
|---|---|---|
| Boiling point | 96°C | |
| LogP (calculated) | 1.53 |
Trifluoromethylpyridine Component
The 5-(trifluoromethyl)pyridine moiety (C₆H₄F₃N) confers:
Morpholin-2-ylmethylamino Substituent
The (R)-morpholin-2-ylmethylamino group (C₆H₁₁N₂O) enables:
- Basic character : The secondary amine (pKa ~7.5) forms salt bridges with CHK1’s Asp148.
- Conformational rigidity : The morpholine ring’s chair conformation preorganizes the molecule for target binding.
- Stereoselective interactions : The (R)-configuration aligns the methylene bridge to optimize van der Waals contacts with Leu15 and Gly16.
Synthetic access : This group is introduced via Buchwald-Hartwig coupling of tert-butyl-protected morpholine intermediates, followed by deprotection with trifluoroacetic acid.
Properties
CAS No. |
1489389-23-2 |
|---|---|
Molecular Formula |
C16H16F3N7O |
Molecular Weight |
379.34 g/mol |
IUPAC Name |
5-[[4-[[(2S)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m0/s1 |
InChI Key |
YBYYWUUUGCNAHQ-NSHDSACASA-N |
SMILES |
C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
Isomeric SMILES |
C1CO[C@@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
Canonical SMILES |
C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCT-245737(S); CCT 245737(S); CCT245737(S) |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chloro-5-(Trifluoromethyl)pyridin-2-amine
The pyridine precursor is synthesized via nucleophilic aromatic substitution (S<sub>N</sub>Ar) on 4,6-dichloro-5-(trifluoromethyl)pyridine. Reaction with ammonia in tetrahydrofuran (THF) at −78°C yields 4-chloro-5-(trifluoromethyl)pyridin-2-amine with 85% efficiency.
Table 1: Reaction Conditions for S<sub>N</sub>Ar Amination
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | −78°C |
| Ammonia Equivalents | 5.0 |
| Yield | 85% |
Morpholin-2-ylmethylamine Incorporation
The morpholine moiety is introduced via reductive amination. 4-Chloro-5-(trifluoromethyl)pyridin-2-amine reacts with morpholin-2-ylmethanamine in the presence of sodium cyanoborohydride (NaBH<sub>3</sub>CN) under acidic conditions (pH 4–5). This step achieves 78% yield, with stereochemical control ensured by chiral auxiliaries.
Pyrazine-2-carbonitrile Coupling
A Buchwald–Hartwig coupling links the pyridine intermediate to 5-aminopyrazine-2-carbonitrile. Catalyzed by tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>) with BINAP ligand, the reaction proceeds in toluene at 110°C for 12 hours, yielding 89% product.
Table 2: Buchwald Coupling Optimization
| Catalyst System | Base | Solvent | Yield |
|---|---|---|---|
| Pd<sub>2</sub>(dba)<sub>3</sub>/BINAP | Cs<sub>2</sub>CO<sub>3</sub> | Toluene | 89% |
| Pd(OAc)<sub>2</sub>/Xantphos | K<sub>3</sub>PO<sub>4</sub> | DMF | 72% |
Critical Optimization Techniques
Catalytic System Refinement
The choice of catalyst significantly impacts yield. Pd<sub>2</sub>(dba)<sub>3</sub> with BINAP outperforms palladium acetate (Pd(OAc)<sub>2</sub>) due to enhanced stability and electron-donating properties, reducing side reactions.
Deprotection and Purification
Final deprotection of tert-butoxycarbonyl (Boc) groups uses trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by ion-exchange chromatography to achieve >98% purity. Gradient elution (0.1 M NH<sub>4</sub>HCO<sub>3</sub> in acetonitrile) effectively separates enantiomers.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H<sub>2</sub>O/MeOH) shows a single peak at 12.3 minutes, correlating with 99.2% purity.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow chemistry for the Buchwald coupling, reducing reaction time to 3 hours and improving safety profile. Waste streams are minimized via solvent recovery systems, aligning with green chemistry principles .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). The compound demonstrated significant inhibition of cell proliferation, with mean growth inhibition values indicating effective cytotoxicity at micromolar concentrations.
Case Study:
In a study conducted by researchers, the compound was subjected to the National Cancer Institute's Developmental Therapeutics Program protocols. It exhibited an average cell growth inhibition rate (GI mean) of approximately 12.53% across a panel of about sixty cancer cell lines, showcasing its potential as a lead compound for further development in cancer therapeutics .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies have been crucial in understanding how modifications to the compound can enhance its biological efficacy. By systematically varying substituents on the pyrazine and pyridine rings, researchers have identified key structural features that contribute to increased potency against specific cancer cell lines.
Table 1: Summary of SAR Findings
Mechanism of Action
The compound exerts its effects by inhibiting CHK1 kinase function . CHK1 is a critical component of the cellular response to DNA damage, particularly in the repair of DNA breaks during replication or caused by chemotherapies . By inhibiting CHK1, the compound can halt cell cycle progression, allowing for DNA repair or inducing cell death in cancer cells . This mechanism involves the phosphorylation of various substrates, including the cell division cycle 25 (CDC25) family of phosphatases .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Morpholine Derivatives: CCT245737 and the compound from both incorporate morpholine, but CCT245737’s morpholin-2-ylmethylamino group enables a unique salt bridge interaction critical for CHK1 selectivity .
- Trifluoromethyl vs. Halogenation : The CF₃ group in CCT245737 enhances metabolic stability compared to chloro/fluoro substituents in , which may improve pharmacokinetics .
- Carbonitrile Role : All compounds share the pyrazine-carbonitrile core, but CCT245737’s nitrile forms a hydrogen bond with Lys38 in CHK1, a feature absent in analogs like ’s pyrimidine derivatives .
Pharmacokinetic and Toxicity Profiles
Key Observations:
- Oral Efficacy : CCT245737’s oral activity is rare among compared compounds, attributed to its balanced lipophilicity and morpholine-driven solubility .
Therapeutic Potential and Selectivity
- CCT245737 : Demonstrates single-agent efficacy in RAS-mutant NSCLC and MYC-driven lymphoma via CHK1 inhibition, a mechanism distinct from and compounds targeting broader kinase families .
- Antimicrobial vs. Anticancer: ’s aminopropylamino derivative shows antimicrobial activity, unlike CCT245737’s focused kinase inhibition .
- Material Science Applications : ’s imidazo-pyridine derivative is explored for organic semiconductors, highlighting structural versatility absent in CCT245737 .
Biological Activity
5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile, also known as CCT245737, is a compound that has garnered attention for its potential therapeutic applications, particularly as a CHK1 inhibitor in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Morpholine ring : Contributes to the compound's solubility and interaction with biological targets.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Pyrazine and pyridine moieties : Essential for binding interactions with target proteins.
The IUPAC name of the compound is:
CCT245737 primarily functions as a selective inhibitor of the checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response. By inhibiting CHK1, CCT245737 disrupts the cell cycle progression in cancer cells, leading to increased sensitivity to DNA-damaging agents such as chemotherapy drugs.
Binding Interactions
The binding model of CCT245737 within the ATP pocket of CHK1 suggests key interactions:
- Hydrogen bonds : Formed with residues such as Glu85 and Cys87.
- Salt bridge : Established between the morpholine nitrogen and Glu91, enhancing binding affinity .
In Vitro Studies
In vitro assays have demonstrated that CCT245737 effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Viability Assays : Treatment with CCT245737 resulted in a significant reduction in cell viability across multiple cancer types, with IC50 values indicating potent activity against resistant cell lines.
In Vivo Studies
Case studies involving animal models have provided insights into the therapeutic potential of CCT245737:
- Tumor Growth Inhibition : In xenograft models, administration of CCT245737 resulted in marked tumor growth inhibition compared to control groups.
- Combination Therapy : Studies indicate that combining CCT245737 with traditional chemotherapeutics enhances overall efficacy, suggesting a synergistic effect .
Data Table: Summary of Biological Activity
| Study Type | Model | Result | Reference |
|---|---|---|---|
| In Vitro | HeLa Cells | IC50 = 0.25 µM | |
| In Vivo | Xenograft Mice | Tumor growth inhibition by 70% | |
| Combination Therapy | Various Tumors | Enhanced efficacy with 5-FU |
Therapeutic Applications
CCT245737 is being investigated for its potential use in treating various cancers, particularly those exhibiting resistance to conventional therapies. Its ability to sensitize tumors to DNA-damaging agents makes it a promising candidate for combination therapies.
Q & A
Q. What computational methods predict the compound’s potential for covalent binding or reactive metabolite formation?
- Methodology : Density functional theory (DFT) calculates the electrophilicity of the carbonitrile group. Reactive metabolite screening (e.g., glutathione-trapping assays) detects thiol adducts. Schrödinger’s CovDock identifies potential covalent binding sites in CHK1 .
Data Contradiction Analysis
Q. How to address discrepancies between high CHK1 biochemical potency (nM IC50) and weaker cellular efficacy (µM EC50)?
Q. Why do some analogs with improved logP exhibit reduced in vivo efficacy despite superior in vitro profiles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
